molecular formula C23H22FNO3 B12484322 1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-(4-fluorobenzyl)methanamine

1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-(4-fluorobenzyl)methanamine

Cat. No.: B12484322
M. Wt: 379.4 g/mol
InChI Key: YAVNPMXBGHIUPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methyl}[(4-fluorophenyl)methyl]amine is a complex organic compound characterized by the presence of a benzodioxin ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methyl}[(4-fluorophenyl)methyl]amine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with methylene donors under acidic conditions.

    Attachment of the Fluorophenyl Group: This step involves the nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.

    Final Assembly: The final step involves the coupling of the benzodioxin and fluorophenyl intermediates using a suitable linker, often under basic conditions to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the fluorophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound can participate in various substitution reactions, such as halogenation or nitration, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced phenyl derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methyl}[(4-fluorophenyl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.

Medicine

In medicine, the compound is being investigated for its potential therapeutic properties, including its role as a precursor for drug development targeting specific molecular pathways.

Industry

In the industrial sector, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methyl}[(4-fluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring can engage in π-π interactions, while the fluorophenyl group can form hydrogen bonds or van der Waals interactions, facilitating binding to the target site. This binding can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methyl}[(4-fluorophenyl)methyl]amine apart is its unique combination of a benzodioxin ring and a fluorophenyl group. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to simpler compounds like dichloroaniline or caffeine.

Properties

Molecular Formula

C23H22FNO3

Molecular Weight

379.4 g/mol

IUPAC Name

1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-[(4-fluorophenyl)methyl]methanamine

InChI

InChI=1S/C23H22FNO3/c24-20-6-1-17(2-7-20)14-25-15-18-3-8-21(9-4-18)28-16-19-5-10-22-23(13-19)27-12-11-26-22/h1-10,13,25H,11-12,14-16H2

InChI Key

YAVNPMXBGHIUPX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)COC3=CC=C(C=C3)CNCC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.